

Application Notes and Protocols for the Synthesis and Purification of Aurantiamide

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Compound of Interest

Compound Name: Aurantiamide

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Abstract

This document provides a comprehensive guide to the chemical synthesis and purification of **Aurantiamide** (N-benzoyl-L-phenylalanyl-L-phenylalaninol). **Aurantiamide**, a naturally occurring dipeptide derivative, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. This protocol outlines a detailed, step-by-step procedure for the laboratory-scale synthesis of **Aurantiamide**, followed by a robust purification method using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, this guide includes tabulated quantitative data for the synthesized compound and visualizations of the experimental workflow and a key signaling pathway influenced by **Aurantiamide**.

Introduction

Aurantiamide is a dipeptide-like natural product first isolated from various plant and fungal species. Its structure consists of an N-benzoyl-L-phenylalanine moiety linked to an L-phenylalaninol residue. Research has demonstrated that **Aurantiamide** exhibits a range of biological effects, making it a promising lead compound for drug discovery and development. To facilitate further investigation into its therapeutic potential, a reliable and reproducible method for its synthesis and purification is essential. This application note provides a detailed protocol for the chemical synthesis of **Aurantiamide**, which can be achieved through a three-

step process: N-benzoylation of L-phenylalanine, peptide coupling with L-phenylalaninol, and purification of the final product.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Synthesized Aurantiamide

Parameter	Value	Reference
Molecular Formula	C ₂₅ H ₂₆ N ₂ O ₃	[1]
Molecular Weight	402.49 g/mol	[1]
Appearance	White to off-white solid	General knowledge
Melting Point	Not consistently reported	General knowledge
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.80-7.10 (m, 15H, Ar-H), 6.55 (d, 1H, NH), 6.45 (d, 1H, NH), 4.75 (m, 1H, CH), 4.15 (m, 1H, CH), 3.70 (dd, 1H, CH ₂), 3.55 (dd, 1H, CH ₂), 3.10 (d, 2H, CH ₂), 2.95 (d, 2H, CH ₂)	Inferred from similar structures and general chemical shift ranges[2][3]
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	171.5, 167.0, 138.0, 137.5, 134.0, 131.5, 129.0, 128.8, 128.5, 128.0, 127.0, 126.5, 64.0, 55.0, 53.0, 38.0, 37.5	Inferred from similar structures and general chemical shift ranges[4][5][6]
Mass Spectrometry (ESI-MS)	m/z 403.20 [M+H] ⁺ , 425.18 [M+Na] ⁺	[7]

Table 2: Summary of Synthesis and Purification Parameters

Step	Parameter	Typical Value/Range
N-Benzoylation	Reaction Time	2-4 hours
Yield	80-90%	
Peptide Coupling	Coupling Reagents	EDC/HOBt
Reaction Time	12-24 hours	
Yield	70-85%	
Purification	HPLC Column	Preparative C18
Mobile Phase A	0.1% TFA in Water	
Mobile Phase B	0.1% TFA in Acetonitrile	
Gradient	30-70% B over 30 min	
Final Purity	>98%	
Overall Yield	50-65%	

Experimental Protocols

Materials and Reagents

- L-Phenylalanine
- Benzoyl chloride
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- L-Phenylalaninol
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)

- N,N-Diisopropylethylamine (DIPEA)
- Ethyl acetate (EtOAc)
- Hexanes
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade

Step 1: Synthesis of N-Benzoyl-L-phenylalanine

- Dissolution: Dissolve L-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (3.0 eq).
- Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise while maintaining vigorous stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, wash the reaction mixture with dichloromethane (2 x volume of the aqueous layer) to remove any unreacted benzoyl chloride.
- Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl. A white precipitate of N-benzoyl-L-phenylalanine will form.
- Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Step 2: Synthesis of Aurantiamide (N-benzoyl-L-phenylalanyl-L-phenylalaninol)

- **Activation:** Dissolve N-benzoyl-L-phenylalanine (1.0 eq) in dichloromethane. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
- **Coupling:** To the activated acid solution, add L-phenylalaninol (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction by TLC.
- **Work-up:** Dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Aurantiamide**.

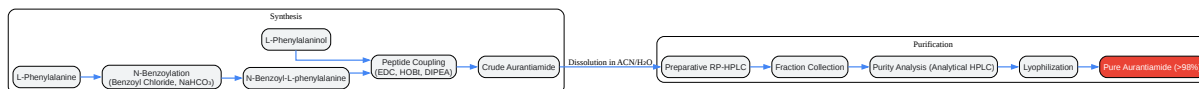
Step 3: Purification of Aurantiamide by Preparative RP-HPLC

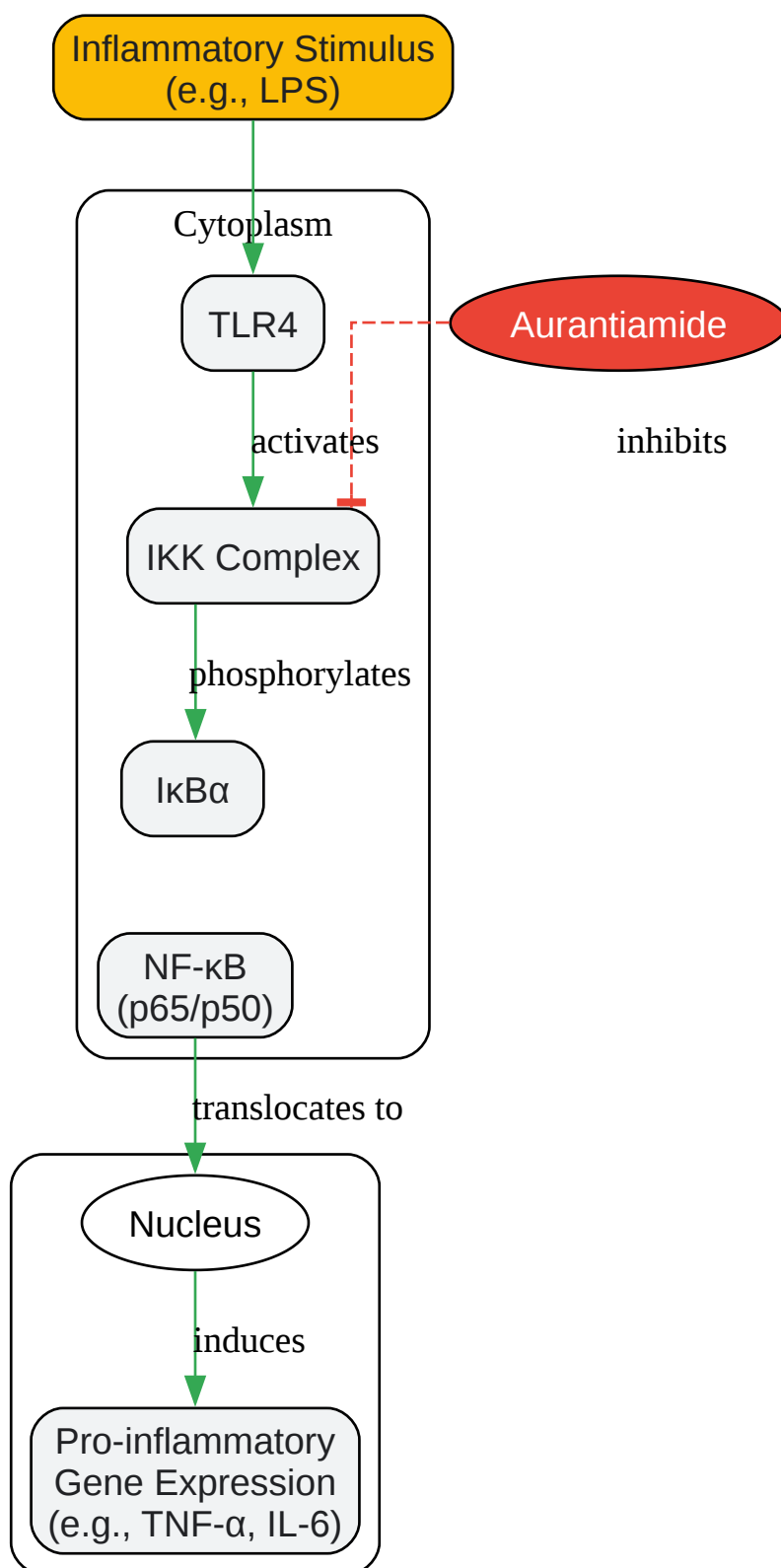
- **Sample Preparation:** Dissolve the crude **Aurantiamide** in a minimal amount of a 1:1 mixture of acetonitrile and water.
- **Chromatographic Conditions:**
 - **Column:** Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).
 - **Mobile Phase A:** 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
 - **Mobile Phase B:** 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
 - **Flow Rate:** 10-20 mL/min (adjust based on column dimensions).
 - **Detection:** UV at 220 nm and 254 nm.
 - **Gradient:** A linear gradient from 30% to 70% Mobile Phase B over 30 minutes is a good starting point. This may require optimization based on the analytical separation of the crude product.

- Fraction Collection: Collect fractions corresponding to the major peak, which should be **Aurantiamide**.
- Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
- Lyophilization: Combine the pure fractions and remove the solvents by lyophilization to obtain pure **Aurantiamide** as a white, fluffy solid.

Visualizations

Experimental Workflow





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